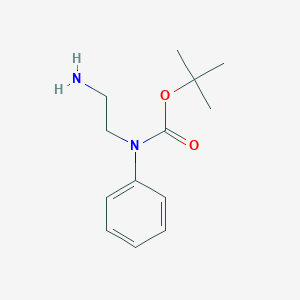
tert-Butyl (2-aminoethyl)(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-aminoethyl)(phenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-aminoethyl)(phenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethylbenzene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-aminoethyl)(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2-aminoethyl)(phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine
In medicine, this compound is used in the development of therapeutic agents. It is involved in the synthesis of drugs that target specific enzymes and receptors in the body .
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and other materials. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-aminoethyl)(phenyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. The protecting group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-methylphenyl)carbamate
Uniqueness
tert-Butyl (2-aminoethyl)(phenyl)carbamate is unique due to its specific combination of functional groups, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of amines is required .
Propriétés
Numéro CAS |
121492-11-3 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminoethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h4-8H,9-10,14H2,1-3H3 |
Clé InChI |
AEACDUISWKMUHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
![tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991158.png)
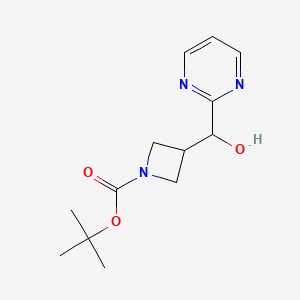
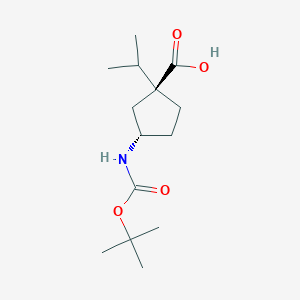
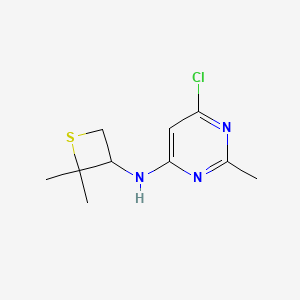
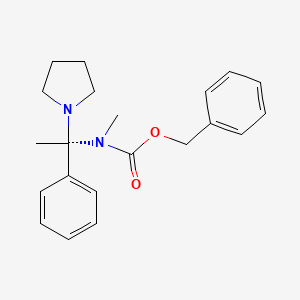
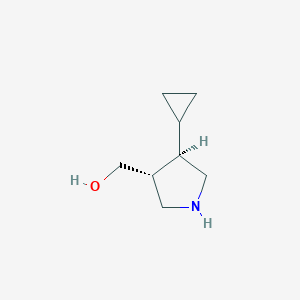
![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
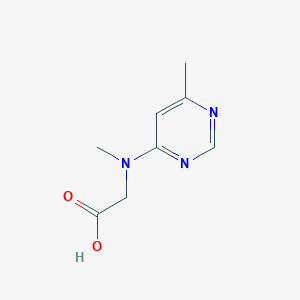
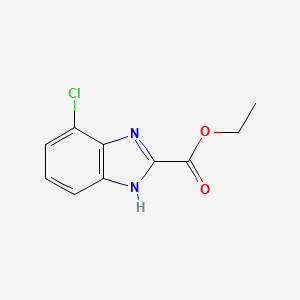
![Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B12991220.png)
![4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12991226.png)
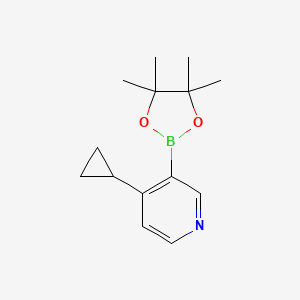
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
